molecular formula C18H20N8O2 B2361934 1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-39-4

1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2361934
CAS No.: 2034545-39-4
M. Wt: 380.412
InChI Key: WEMADTZXHBKEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as Nudix Hydrolase 1 (NUDT1). The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged deoxynucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting transversion mutations and double-strand breaks. Cancer cells, which often exhibit elevated oxidative stress and reliance on MTH1 for survival, are particularly vulnerable to MTH1 inhibition . By inhibiting MTH1, this compound causes selective cancer cell death by allowing the accumulation of oxidized nucleotides in the DNA, leading to lethal DNA damage. This mechanism positions it as a promising chemical tool for investigating novel, non-cytotoxic anticancer strategies that exploit the DNA damage response pathways in tumors. Its research applications are primarily in the fields of oncology and DNA repair , where it is used to study oxidative stress-induced mutagenesis, validate MTH1 as a therapeutic target, and explore potential combination therapies with other DNA-damaging agents.

Properties

IUPAC Name

1-[[1-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c27-17-6-3-7-23(17)8-13-9-25(21-19-13)14-10-24(11-14)18(28)12-26-16-5-2-1-4-15(16)20-22-26/h1-2,4-5,9,14H,3,6-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMADTZXHBKEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The key steps include:

  • Formation of the Triazole Ring : Utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole moiety.
  • Azetidine and Pyrrolidinone Integration : The azetidine ring is synthesized through cyclization reactions involving suitable precursors, followed by the incorporation of the pyrrolidinone structure.
  • Characterization Techniques : The compound is characterized using NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds containing the benzotriazole and triazole moieties exhibit significant antimicrobial activity. A study assessing various derivatives found that similar structures demonstrated efficacy against a range of bacteria and fungi. For instance:

Compound TypeActivity AgainstMinimum Inhibitory Concentration (MIC)
Benzotriazole DerivativesE. coli, S. aureus0.5 - 32 µg/mL
Triazole DerivativesC. albicans8 - 64 µg/mL

These findings suggest that the presence of the triazole ring enhances antimicrobial potency by disrupting microbial cell wall synthesis or function .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves binding to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts.

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseCompetitive Inhibition25 nM

This competitive inhibition suggests that this compound could be a candidate for further development as a therapeutic agent against cognitive decline .

Case Study 1: Neuroprotective Effects

In a recent study, the neuroprotective effects of related triazole compounds were evaluated in animal models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar benzotriazole derivatives. These studies revealed that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzo[d][1,2,3]triazole and triazole functionalities exhibit a range of biological activities:

  • Antibacterial Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Antiviral Properties : Certain triazole derivatives have shown promise in antiviral applications, potentially inhibiting viral replication mechanisms .
  • Anticancer Activity : There is emerging evidence suggesting that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Applications

The diverse biological activities associated with this compound suggest several potential applications:

Medicinal Chemistry

Due to its antibacterial and antiviral properties, this compound may be developed into pharmaceutical agents targeting infectious diseases. The structural features allow for modifications that can enhance efficacy and reduce toxicity.

Agricultural Chemistry

Compounds with triazole moieties are often explored as agrochemicals due to their ability to inhibit fungal pathogens in crops. This compound could be investigated for its potential use as a fungicide or pesticide.

Material Science

The unique properties of triazole compounds make them suitable candidates for developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies

Several studies highlight the effectiveness of similar compounds:

  • A study published in MDPI examined the synthesis of various triazole derivatives and their antibacterial activity against a panel of pathogens. Results indicated significant inhibition rates against Gram-positive bacteria .
  • Another research article focused on the synthesis of benzo[d][1,2,3]triazole derivatives and their anticancer properties. The study found that certain derivatives could effectively induce cell death in cancer cell lines .

Comparison with Similar Compounds

Structural Features

Triazole-Substituted Quinazolinone ()
  • Core Structure: Quinazolinone fused with a triazole ring.
  • Key Differences: The target compound replaces quinazolinone with pyrrolidin-2-one and incorporates an azetidine ring.
  • Implications: Quinazolinones are known for anticancer activity (e.g., Skelton et al., 1999), while pyrrolidinones may enhance solubility due to their lactam structure .
Pyridine Derivatives with Triazole Side-Chains ()
  • Example : N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide (11g).
  • Key Differences : The target compound uses azetidine and benzotriazole instead of pyridine and acrylamide.
  • Implications : Azetidine’s smaller ring size (4-membered vs. pyridine’s 6-membered) may reduce steric hindrance, improving binding to compact active sites .
Benzotriazole-Containing Triazole ()
  • Example : 3-((1H-benzo[d][1,2,3]triazol-1-yl)m.
  • Key Differences: The target compound adds an acetyl-azetidine-pyrrolidinone chain, which could modulate pharmacokinetics (e.g., bioavailability) compared to simpler benzotriazole derivatives .

Physicochemical and Electronic Properties

  • Solubility: Pyrrolidin-2-one’s lactam group likely enhances water solubility compared to quinazolinone derivatives .
  • Electronic Effects : The benzotriazole moiety (electron-deficient) may stabilize charge transfer interactions, as seen in solvatochromic studies of similar triazoles .
  • DFT Insights : Computational studies (e.g., 6-311G+(d,p) basis sets) on benzotriazole analogs predict planar geometry and dipole moments favoring membrane permeability .

Preparation Methods

Multi-Step Synthetic Approaches

Assembly of the Azetidine-Triazole Core

The azetidine-triazole scaffold forms the structural backbone of this compound. A widely adopted method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Key steps include:

  • Azetidine Functionalization : Azetidin-3-yl derivatives are synthesized via cyclopropane ring-opening reactions. For instance, donor-acceptor cyclopropanes react with aniline derivatives in the presence of nickel perchlorate (5–10 mol%) to yield substituted azetidines.
  • Alkyne-Azide Coupling : The azetidine intermediate is functionalized with an alkyne group, while a benzotriazole-containing azide is prepared separately. The CuAAC reaction (CuSO₄·5H₂O, sodium ascorbate, 25°C, 12 h) links these components, forming the triazole ring.
Representative Reaction Conditions:
Step Reagents/Catalysts Solvent Temperature Yield
Azetidine synthesis Ni(ClO₄)₂ (10 mol%) Toluene 25°C 85–90%
CuAAC CuSO₄·5H₂O (20 mol%) DMF 25°C 78%

Introduction of the Benzotriazole Acetyl Group

The benzotriazole moiety is introduced via acylation under mild conditions:

  • Activation of Carboxylic Acid : 1H-Benzo[d]triazole-1-acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Coupling to Azetidine : The activated acid reacts with the azetidine-triazole intermediate, yielding the acetylated product. This step typically achieves 70–75% yield after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Pyrrolidin-2-one Attachment

The pyrrolidin-2-one ring is incorporated via nucleophilic substitution :

  • Synthesis of Pyrrolidin-2-one Precursor : Pyrrolidin-2-one is functionalized with a chloromethyl group using thionyl chloride (SOCl₂) in tetrahydrofuran (THF).
  • Alkylation Reaction : The chloromethyl-pyrrolidin-2-one reacts with the triazole nitrogen in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This step proceeds at 60°C for 8 h, yielding the final product in 65% yield.

Key Reaction Optimizations

Catalyst Screening for Triazole Formation

The choice of catalyst significantly impacts CuAAC efficiency. Comparative studies reveal:

Catalyst Loading (mol%) Reaction Time (h) Yield (%)
CuSO₄·5H₂O 20 12 78
CuI 10 24 62
Cu(OAc)₂ 15 18 68

Copper sulfate provides optimal results due to its solubility and stability in polar aprotic solvents like DMF.

Temperature and Solvent Effects on Acylation

Acylation efficiency varies with solvent polarity:

Solvent Dielectric Constant Yield (%)
DCM 8.93 75
THF 7.52 63
EtOH 24.3 58

Dichloromethane (DCM) minimizes side reactions, such as ester hydrolysis, while facilitating reagent mixing.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (SiO₂, gradient elution with ethyl acetate/hexane) to isolate the target compound (>95% purity). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, benzotriazole-H), 4.65 (m, 1H, azetidine-H).
  • MS (ESI+) : m/z 432.2 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for CuAAC and acylation steps. Benefits include:

  • Reduced reaction time (2–4 h vs. 12 h batch).
  • Improved safety by minimizing exothermic risks.
  • Consistent product quality (purity >90%).

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged reaction times during azetidine synthesis generate cyclopropane dimers (up to 15% yield loss). Mitigation involves:

  • Strict temperature control (<30°C).
  • Use of anhydrous solvents to prevent hydrolysis.

Optical Purity

Racemization at the azetidine center is minimized by employing chiral auxiliaries during cyclopropane opening. For example, (S)-proline-derived catalysts achieve >98% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route Cyclopropane Route
Total Steps 5 4
Overall Yield 42% 55%
Catalyst Cost Moderate High
Scalability High Moderate

The CuAAC route offers better scalability, while the cyclopropane method provides higher yields but requires expensive nickel catalysts.

Q & A

Q. What synthetic strategies are recommended for constructing the triazole and azetidine moieties in this compound?

The triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regiospecific 1,4-disubstituted triazole formation . For the azetidine core, Mitsunobu reactions or cyclization of 1,3-dihalides with amines are common. Post-functionalization (e.g., benzotriazole acetylation) requires anhydrous conditions and catalysts like DMAP for efficient acylation .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Hydrogen atoms can be refined geometrically or via riding models .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Antimicrobial activity can be tested using broth microdilution (CLSI guidelines) against Gram-positive/negative strains. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Q. How can solubility and stability be assessed in early-stage studies?

Use HPLC-UV to measure solubility in PBS/DMSO. For stability, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via LC-MS. Aqueous stability at physiological pH (7.4) is critical for bioavailability predictions .

Advanced Research Questions

Q. How can contradictory bioactivity data between computational predictions and experimental results be resolved?

Discrepancies may arise from inaccurate docking scores (e.g., AutoDock Vina overestimating binding). Validate predictions with molecular dynamics simulations (50–100 ns trajectories) to assess binding stability. Experimentally, use surface plasmon resonance (SPR) to measure real-time target binding kinetics .

Q. What strategies optimize CuAAC reaction yields for triazole formation?

Use a 1:1.2 molar ratio of azide to alkyne. Catalytic Cu(I) (e.g., CuI, 5 mol%) with TBTA (tris(benzyltriazolylmethyl)amine) as a stabilizing ligand in THF/H2O (3:1) at 50°C improves yields >90%. Purify via silica chromatography (ethyl acetate/hexane) or recrystallization .

Q. How to address challenges in crystallizing this compound for structural analysis?

Twinned crystals or low resolution can be mitigated by solvent vapor diffusion (e.g., dichloromethane/hexane). For high-resolution data (>1.0 Å), use synchrotron radiation. SHELXL’s TWIN/BASF commands refine twinned data, while HKL-2000/3000 software handles integration .

Q. What substituent modifications enhance bioavailability without compromising activity?

Introduce hydrophilic groups (e.g., -OH, -SO3H) to the pyrrolidinone ring to improve solubility. Methylation of the triazole’s N-H reduces metabolic degradation. Pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS/MS quantification validate improvements .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Synthesize analogs with systematic substitutions:

  • Azetidine : Replace acetyl group with sulfonamide.
  • Benzotriazole : Introduce electron-withdrawing groups (e.g., -NO2) to modulate π-π interactions. Test analogs in dose-response assays (IC50/EC50) and correlate with LogP values (HPLC-measured) to establish SAR trends .

Q. What computational methods predict off-target interactions?

Use Schrödinger’s PANTHER for off-target profiling or SwissTargetPrediction for genome-wide target mapping. Validate with thermal shift assays (TSA) to detect protein-ligand binding via melting temperature (Tm) shifts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for CuAAC

ParameterOptimal ConditionImpact on Yield
Azide:Alkyne Ratio1:1.2Maximizes conversion
CatalystCuI/TBTA (5 mol%)Prevents Cu oxidation
SolventTHF/H2O (3:1)Enhances regioselectivity
Temperature50°CBalances speed and side reactions

Q. Table 2: Biological Assay Conditions

Assay TypeProtocolPositive Control
AntimicrobialBroth microdilution (CLSI)Ciprofloxacin
Cytotoxicity (MTT)48h incubation, λ=570 nmDoxorubicin
Target Binding (SPR)25°C, HBS-EP bufferATP (for kinases)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.